molecular formula C7H3Cl2NO4 B3025355 3,5-Dichloro-2-nitrobenzoic acid CAS No. 23082-45-3

3,5-Dichloro-2-nitrobenzoic acid

Cat. No.: B3025355
CAS No.: 23082-45-3
M. Wt: 236.01 g/mol
InChI Key: LKMJMYZOEGSMDN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitrobenzoic acid (CAS 23082-45-3) is a benzoic acid derivative with a molecular weight of 236.01 g/mol and the molecular formula C7H3Cl2NO4. This compound serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. It is particularly valuable in the synthesis of complex molecular hybrids. For instance, it has been used in the development of novel cyclopentaquinoline derivatives, which are being investigated as multi-target-directed ligands for the potential treatment of Alzheimer's disease . These hybrids are designed to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, and also show promise in inhibiting Aβ(1–42) aggregation, a key process in the pathogenesis of Alzheimer's . The structure features both electron-withdrawing chloro and nitro functional groups, which can be leveraged for further regioselective chemical modifications. This compound should be stored sealed in a dry environment at room temperature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJMYZOEGSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410219
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-45-3
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Chemistry of 3,5 Dichloro 2 Nitrobenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, acyl halides, and anhydrides.

Esterification and Amidation Reactions

Esterification of carboxylic acids is a fundamental reaction in organic chemistry. In the case of nitro-substituted benzoic acids like 3,5-dichloro-2-nitrobenzoic acid, Fischer esterification is a common method. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product side, it is crucial that the starting carboxylic acid is completely dry, as the presence of water can reverse the reaction. truman.edu For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) is facilitated by concentrated sulfuric acid and heat. truman.edu Similarly, glycerol (B35011) esters of nitrobenzoic acids can be prepared by heating the nitrobenzoic acid and glycerol with an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com

Amidation reactions provide another avenue for derivatizing the carboxylic acid group. A direct amidation process has been developed to synthesize N-aryl amides from nitroarenes and carboxylic acids. acs.org This method involves the in situ activation of the carboxylic acid to an acyloxyphosphonium salt, which then reacts with the amine. acs.org Another approach involves the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate reactive phosphonium (B103445) species in situ, which then activate the carboxylic acid for amidation with primary and secondary amines. acs.org

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product Type
3-Nitrobenzoic acid Methanol H₂SO₄ Methyl Ester truman.edu
Nitrobenzoic acid Glycerol Acid Catalyst Glycerol Ester google.com
Carboxylic Acid Nitroarene - N-Aryl Amide acs.org
Carboxylic Acid Amine PPh₃/N-chlorophthalimide Amide acs.org

Formation of Acyl Halides and Anhydrides

The conversion of carboxylic acids to acyl halides is a key transformation that activates the carboxyl group for further reactions. wikipedia.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases, which simplifies purification. chemguide.co.uk Phosphorus pentachloride also reacts with carboxylic acids to form acyl chlorides, along with phosphorus oxychloride and hydrogen chloride. chemguide.co.uk

Acyl halides are highly reactive intermediates that can be readily converted to a variety of other functional groups. libretexts.org For example, they react with water to yield carboxylic acids, with alcohols to form esters, and with ammonia (B1221849) or amines to produce amides. libretexts.org

Reactions of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo reduction to an amino group, which can then be further transformed. The electron-withdrawing nature of the nitro group also plays a crucial role in activating the aromatic ring for certain substitution reactions.

Reduction to Amino Derivatives and Subsequent Transformations (e.g., Diazotization)

The reduction of aromatic nitro compounds to their corresponding anilines is a widely used reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com Several methods are available to achieve this transformation, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also frequently employed. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups. commonorganicchemistry.com

The resulting amino group is a powerful directing group in electrophilic aromatic substitution and can undergo a variety of further transformations. masterorganicchemistry.com One of the most important reactions of aromatic amines is diazotization. This involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are valuable intermediates that can be used in Sandmeyer reactions to introduce a variety of substituents, such as halogens, cyano groups, and hydroxyl groups, onto the aromatic ring. scirp.org For example, 2-aminobenzoic acid can be converted to salicylic (B10762653) acid via a diazotization reaction followed by hydrolysis. scirp.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Product
H₂ / Pd/C - Amine commonorganicchemistry.com
H₂ / Raney Nickel - Amine commonorganicchemistry.com
Fe / Acid - Amine masterorganicchemistry.comcommonorganicchemistry.com
Sn / Acid - Amine masterorganicchemistry.com
Zn / Acid - Amine masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂ Mild Amine commonorganicchemistry.com

Nucleophilic Aromatic Substitution Enhanced by the Nitro Group

The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to a leaving group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNA). libretexts.orglibretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is stabilized by the electron-withdrawing nitro group through resonance. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

This enhanced reactivity allows for the displacement of halides by various nucleophiles, such as amines, alkoxides, and hydroxides. libretexts.orgyoutube.com For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature, a reaction that does not occur with chlorobenzene (B131634) under the same conditions. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Dichloro-Nitrobenzoic Acid Core

The substitution pattern of this compound, with its combination of electron-withdrawing (nitro and chloro) and a deactivating but ortho, para-directing (in the absence of stronger directors) carboxylic acid group, presents a complex scenario for further aromatic substitution reactions. While the strong deactivation of the ring by the nitro and chloro groups makes electrophilic aromatic substitution challenging, nucleophilic aromatic substitution is a more plausible pathway, particularly for the displacement of the chlorine atoms, activated by the ortho nitro group. libretexts.orglibretexts.org

Positional Selectivity and Directing Effects of Substituents

The reactivity and positional selectivity of this compound in aromatic functionalization reactions are governed by the electronic properties of its three substituents: two chloro groups, a nitro group, and a carboxylic acid group. These groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower than in benzene (B151609). libretexts.org

The directing effects of these substituents determine the position of attack for an incoming electrophile.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, particularly from the ortho and para positions. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. masterorganicchemistry.comyoutube.com

Chloro Groups (-Cl): Halogens like chlorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during electrophilic attack at these positions. libretexts.orgmsu.edu

Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating, meta-directing substituent due to its electron-withdrawing nature.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The nitro group at position 2 and the carboxylic acid at position 1 strongly deactivate the ring. The chloro groups at positions 3 and 5 also contribute to this deactivation. The combined effect of these electron-withdrawing groups makes electrophilic aromatic substitution on this molecule challenging. msu.edu

Conversely, the presence of multiple electron-withdrawing groups, particularly the nitro group ortho and para to the chlorine atoms, can enhance the rate of nucleophilic aromatic substitution. msu.edu In this mechanism, a nucleophile attacks the ring, and a halide ion is subsequently lost from the intermediate. The electron-withdrawing groups help to stabilize the negative charge of this intermediate. msu.edu

Mechanistic Studies of Aromatic Functionalization

Mechanistic studies on the aromatic functionalization of substituted nitrobenzenes provide insight into the probable reaction pathways for this compound.

For electrophilic aromatic substitution , such as nitration, the reaction proceeds through the formation of a highly reactive electrophile (e.g., the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acids). masterorganicchemistry.com The aromatic ring's π-electrons attack the electrophile, forming a carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step. masterorganicchemistry.comyoutube.com A weak base then removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity. masterorganicchemistry.com For this compound, the strong deactivation of the ring means that harsh reaction conditions would be necessary to achieve further electrophilic substitution.

For nucleophilic aromatic substitution , the mechanism involves the initial addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex). msu.edu This is followed by the departure of a leaving group, in this case, a chloride ion. The presence of strongly electron-withdrawing groups, like the nitro group, is crucial as they stabilize the negative charge of the intermediate through resonance, thereby facilitating the reaction. msu.edu The positions ortho and para to the nitro group are particularly activated for this type of reaction.

The carboxylic acid group can be derivatized through various reactions. For instance, the formation of amides can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org More modern reagents like diethylaminosulfur trifluoride (DAST) have also been shown to facilitate amide bond formation under mild conditions. acs.orgacs.org The mechanism of these reactions typically involves the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Coordination Chemistry and Ligand Properties

This compound as a Ligand in Metal Complexes

This compound, or more specifically its conjugate base, 3,5-dichloro-2-nitrobenzoate, can act as a versatile ligand in the formation of coordination complexes with various metal ions. nih.govmdpi.com The primary coordination site is the carboxylate group (-COO⁻), which can bind to metal centers in several modes. mdpi.com These include:

Monodentate: One of the carboxylate oxygen atoms binds to a single metal ion.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bridging: The carboxylate group links two different metal ions.

While the carboxylate group is the most common binding site, the nitro group can also participate in coordination, although this is less frequent, particularly with 3d transition metals. mdpi.com The involvement of the nitro group's oxygen atoms can lead to the formation of polymeric structures. mdpi.com The versatility in coordination modes allows this ligand to be used in the construction of diverse molecular architectures, including molecular systems and coordination polymers. nih.govmdpi.com

Influence of Substituents on Coordination Modes and Electronic Properties

The substituents on the aromatic ring—the two chloro groups and the nitro group—have a significant influence on the coordination behavior and electronic properties of the resulting metal complexes.

The strong electron-withdrawing nature of the nitro and chloro groups affects the electronic structure of the ligand. mdpi.com Specifically, the inductive effect and resonance of the electropositive nitrogen in the nitro group reduce the electron availability on the nitro group's oxygen atoms. mdpi.com This makes the carboxylate oxygens, whose electrons are more localized and available, the preferred sites for coordination, especially with 3d and lanthanide elements. mdpi.com

The electronic effects of the substituents can also impact the properties of the final complex. For example, in some complexes with related nitrobenzoate ligands, the non-emissive nature of the free ligand can be altered upon coordination, leading to photoluminescence due to ligand-to-ligand charge transfer, which is facilitated by the rigid structure of the complex. mdpi.com

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle of 3,5-Dichloro-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its substitution pattern.

In the ¹H NMR spectrum, the two aromatic protons would be expected to appear as distinct signals in the downfield region, likely between 7.5 and 8.5 ppm. This significant deshielding is a direct consequence of the cumulative electron-withdrawing effects of the two chlorine atoms and the ortho-nitro group, which reduce the electron density around the aromatic ring. The splitting pattern of these signals would reveal the coupling between the two remaining protons on the ring, confirming their relative positions.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon, the two chlorinated carbons, the nitro-substituted carbon, and the two carbons bearing hydrogen atoms. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
Aromatic-H7.5 - 8.5Doublet, Doublet
Carboxyl-C165 - 175Singlet
Aromatic-C120 - 150Multiple signals

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods detect the characteristic vibrations of specific bonds.

The IR spectrum of this compound is expected to be dominated by several key absorption bands. The carboxylic acid group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1670 and 1700 cm⁻¹. The presence of the nitro group is confirmed by two prominent absorptions: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹.

Raman spectroscopy provides complementary data. It is particularly sensitive to non-polar, symmetric vibrations. A characteristic aromatic ring breathing mode, anticipated between 1000-1100 cm⁻¹, would confirm the integrity of the benzene (B151609) ring. Furthermore, the symmetric N-O stretch of the nitro group and the C-Cl stretching vibrations would also be readily observable in the Raman spectrum, providing a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1670-1700 (strong)Moderate
Nitro GroupAsymmetric N-O stretch1520-1560 (strong)Weak
Nitro GroupSymmetric N-O stretch1340-1380 (strong)Strong
Aromatic RingRing breathingWeak1000-1100 (strong)
Carbon-ChlorineC-Cl stretch600-800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 236 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a distinctive intensity ratio, confirming the presence of two chlorine atoms.

Common fragmentation pathways for nitrobenzoic acids would include the loss of small neutral molecules. Expected fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), the carboxylic group (-COOH, 45 Da), and chlorine atoms (-Cl, 35/37 Da), leading to a series of fragment ions that can be used to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive three-dimensional structure of a compound in its crystalline solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related chloronitrobenzoic acid derivatives allows for an informed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would be heavily influenced by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with two carboxylic acid groups linking together via a pair of O-H···O hydrogen bonds.

Conformation Analysis of the Carboxylic Acid and Nitro Groups

A key structural feature of this compound is the ortho positioning of the bulky carboxylic acid and nitro groups. Significant steric hindrance between these two substituents would likely force them to twist out of the plane of the benzene ring. X-ray analysis would precisely measure the dihedral angles between the plane of the functional groups and the plane of the aromatic ring. This deviation from planarity has significant implications for the molecule's electronic properties and reactivity. The conformation adopted in the solid state represents the lowest energy arrangement that balances the stabilizing effects of conjugation with the destabilizing effects of steric repulsion.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing critical information on reaction progress, product purity, and the presence of any by-products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions. rsc.orglibretexts.org In the synthesis of substituted nitrobenzoic acids, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the desired product. google.com While specific TLC data for this compound is not extensively published, the methodology is standard and its application has been noted for the purity assessment of the closely related isomer, 2,5-dichloro-3-nitrobenzoic acid. google.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting material(s) and sometimes a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in a chamber with an appropriate solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase (typically silica (B1680970) gel). rsc.org

The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture. libretexts.org The appearance of a new spot, corresponding to the product, is also observed. Visualization of the spots is often achieved using a UV lamp, as aromatic compounds like nitrobenzoic acids are typically UV-active. rsc.org Alternatively, staining with reagents like iodine can be used. rsc.org

Table 1: Representative TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated aluminum plates
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). A common starting point could be Toluene (B28343)/Ethanol 9:1 (v/v). sigmaaldrich.com
Application Microcapillary spotting of starting material, reaction mixture, and co-spot about 1 cm from the bottom of the plate. rsc.org
Development In a sealed chamber saturated with the mobile phase vapor until the solvent front is near the top of the plate.
Visualization Under UV light (254 nm) to observe dark spots where UV-active compounds quench the plate's fluorescence. sigmaaldrich.com
Analysis The retention factor (Rf) for each spot is calculated. The disappearance of the starting material's spot in the reaction mixture lane indicates reaction completion. youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the method of choice for determining the purity of this compound with high accuracy. Method development focuses on selecting the optimal column, mobile phase, and detection parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

For polar aromatic compounds like dichloronitrobenzoic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.

A developed HPLC method for the related isomer 2,5-Dichloro-3-nitrobenzoic acid utilizes a reverse phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The principles of this method are directly applicable to the analysis of this compound.

Table 2: Typical HPLC Method Parameters for Dichloronitrobenzoic Acid Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm particle size). nih.gov
Mobile Phase A gradient or isocratic mixture of Acetonitrile (ACN) and water. sielc.com
Acid Modifier 0.1% (v/v) Trifluoroacetic acid (TFA) or Phosphoric Acid in the mobile phase. sielc.comnih.gov
Flow Rate 0.35 - 1.0 mL/min.
Detection UV-Vis detector set at a wavelength of maximum absorbance (e.g., 200-260 nm). nih.govresearchgate.net
Injection Volume 5 - 20 µL.
Column Temperature Ambient or controlled (e.g., 25-40 °C).

This type of HPLC method can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to ensure it is suitable for quality control purposes. amazonaws.com Furthermore, such methods are often scalable and can be adapted for preparative chromatography to isolate and purify the compound. sielc.com

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for identifying volatile by-products, residual solvents, or unreacted volatile starting materials in the final this compound product. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of these trace impurities. researchgate.net

The synthesis of dichloronitrobenzoic acids can sometimes yield isomeric by-products. For instance, the nitration of 2,5-dichlorobenzoic acid is known to produce an unwanted 6-nitro isomer in addition to the desired 3-nitro product. google.com GC-MS is an ideal technique to separate and identify such closely related isomers, which may be difficult to resolve by other means.

For analysis, the non-volatile this compound may require derivatization (e.g., esterification to its methyl ester) to increase its volatility. However, GC is most effective for analyzing more volatile impurities present alongside the main product. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the compounds' boiling points and interactions with the stationary phase.

Table 3: General GC-MS Parameters for Impurity Profiling

ParameterDescription
Column Capillary GC column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SPB-1, 30 m length, 0.25 mm ID, 1.0 µm film thickness). amazonaws.com
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min). researchgate.net
Oven Program A temperature gradient is typically used. For example, an initial temperature of 180°C held for 4 minutes, then ramped to 220°C at 20°C/min, and held for a further period. amazonaws.com
Injector Split/Splitless injector at a high temperature (e.g., 250°C) to ensure rapid vaporization.
Detector Mass Spectrometer (MS) operating in Electron Impact (EI) ionization mode. amazonaws.com
MS Mode Can be run in full scan mode to identify unknown impurities or Selective Ion Monitoring (SIM) mode for higher sensitivity in quantifying known by-products. amazonaws.com

By using GC-MS, a comprehensive profile of any volatile organic impurities in a sample of this compound can be established, which is crucial for ensuring the final product meets the required purity specifications.

Theoretical and Computational Investigations of 3,5 Dichloro 2 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and the energies of molecular orbitals. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgwuxibiology.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive, as less energy is required for electronic excitation. researchgate.net This energy gap can be correlated with the molecule's ability to participate in charge-transfer interactions. semanticscholar.org For related compounds like 3,5-dinitrobenzoic acid complexes, computational studies have been used to calculate these energy levels and predict reactivity. researchgate.net A lower LUMO energy is associated with a higher electrophilicity, or electron-accepting ability. wuxibiology.com

Table 1: Illustrative Calculated HOMO-LUMO Energies for Related Nitrobenzoic Acid Compounds This table presents representative data for similar compounds to illustrate the concept, as specific values for 3,5-Dichloro-2-nitrobenzoic acid are not available in the provided sources.

Compound/Complex HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Co-complex of 3,5-dinitrobenzoic acid -7.21 -3.54 3.67
Ni-complex of 3,5-dinitrobenzoic acid -7.35 -3.48 3.87
Zn-complex of 3,5-dinitrobenzoic acid -7.42 -3.45 3.97

Data derived from studies on related compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For an aromatic carboxylic acid like this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and nitro groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation. The distribution of charge is heavily influenced by the strong electron-withdrawing nature of the nitro group and the chlorine atoms. nih.gov Computational methods like Mulliken population analysis can also be used to predict the partial charges on individual atoms, although these can be highly dependent on the basis set used in the calculation. semanticscholar.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are used to explore these aspects. lumenlearning.comnih.gov

Conformational analysis involves studying the energy of the molecule as a function of its geometry, specifically the rotation around single bonds. lumenlearning.com For this compound, the primary conformational degrees of freedom are the rotation about the C(ring)–C(carboxyl) bond and the C–O(H) bond of the carboxylic acid group.

Exploration of the potential energy surface would reveal the most stable conformers. The orientation of the carboxylic acid group relative to the benzene (B151609) ring is of particular interest. It can adopt a planar or non-planar conformation. Due to steric hindrance from the bulky ortho-nitro group, it is likely that the carboxylic acid group is twisted out of the plane of the benzene ring. mdpi.com Furthermore, the carboxylic acid itself can exist in cis and trans forms related to the orientation of the hydroxyl proton. The relative energies of these conformers determine their population at a given temperature. mdpi.com

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations and implicit solvation models, such as the Polarizable Continuum Model (PCM), are used to study these effects. semanticscholar.orgnih.gov

In a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. For this compound, the interaction between the solvent and the polar carboxyl and nitro groups would be a dominant factor. MD simulations can track the dynamic behavior of the molecule in a solvent box over time, providing insights into the stability of different conformers and the nature of solute-solvent hydrogen bonding. nih.gov Theoretical studies on similar molecules have shown that relative stabilities can change significantly when moving from the gas phase to solvents of varying polarity like acetone, toluene (B28343), or water. semanticscholar.orgresearchgate.net

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational methods could be applied to understand a variety of potential reactions. For instance, in the synthesis of amides, the carboxylic acid is often first converted to a more reactive acid chloride using an agent like thionyl chloride. nih.gov A computational study could model this reaction by:

Calculating the geometries and energies of the reactants (this compound and thionyl chloride).

Locating the transition state structure for the reaction.

Calculating the activation energy, which is the energy difference between the reactants and the transition state.

Identifying any intermediates and the final products.

This process provides a step-by-step pathway of the reaction, revealing bond-breaking and bond-forming events. Similarly, the subsequent reaction of the resulting acyl chloride with an amine to form an amide could be modeled. acs.org Such studies are vital for optimizing reaction conditions and understanding the underlying factors that control chemical selectivity and reactivity.

Prediction of Physicochemical Parameters via Computational Models

Computational chemistry is also instrumental in predicting the physical properties of a molecule, which are crucial for its handling, formulation, and application.

Solvation models are used to predict the solubility of a compound in different solvents. These models can be based on various parameters, including the Abraham solvation parameters, which describe the different types of interactions between the solute and the solvent.

Table 3: Abraham Solvation Parameters (Hypothetical)

ParameterDescriptionPredicted Value
EExcess molar refractionNot Found
SDipolarity/polarizabilityNot Found
AHydrogen bond acidityNot Found
BHydrogen bond basicityNot Found
VMcGowan characteristic volumeNot Found

No studies applying solvation parameter models to predict the solubility of this compound were identified.

The acidity constant (pKa) is a critical parameter for a carboxylic acid, as it determines its degree of ionization at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water.

Table 4: Predicted pKa Values (Hypothetical)

MethodPredicted pKa
DFT with Solvation ModelNot Found
Semi-empirical MethodsNot Found

No computationally predicted or experimentally determined pKa values for this compound were found in the available literature.

Environmental Degradation Pathways and Biotransformation Studies

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For many organic compounds, this includes reactions driven by light (photolysis) and water (hydrolysis).

Direct photolysis, the degradation of a chemical by absorption of light, is often a slow process for nitroaromatic compounds. researchgate.net However, the presence of other substances in the environment can generate highly reactive species that accelerate degradation. For instance, the photodegradation of the related compound 4-chloro-3,5-dinitrobenzoic acid is significantly enhanced by advanced oxidation processes (AOPs) that produce hydroxyl radicals, such as the photolysis of hydrogen peroxide (H₂O₂). researchgate.net While direct photolysis of this compound is inefficient, these AOPs lead to effective mineralization. researchgate.net Similarly, studies on other chlorinated aromatic acids, like 3,6-dichloro-2-methoxybenzoic acid, show that photolytic treatment in the presence of irradiated titanium dioxide (TiO₂) or H₂O₂ is more effective than UV photolysis alone. researchgate.net The toxicity of intermediates can also be a factor; photolysis of compounds like diclofenac (B195802) has been observed to produce degradation products that are more toxic than the parent compound. uow.edu.au

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of chlorinated nitroaromatic compounds to hydrolysis can vary based on their specific structure and environmental conditions such as pH. For some fluorinated nitroaromatic compounds, instability in basic environments (pH 13) has been noted, where hydroxide (B78521) ions can substitute a fluorine atom. nih.gov Detailed studies specifically on the hydrolytic stability and transformation pathways of 3,5-Dichloro-2-nitrobenzoic acid are not extensively available in the reviewed literature.

Biotic Degradation Mechanisms: Microbial Metabolism

The primary route for the environmental breakdown of many nitroaromatic compounds is through microbial metabolism. researchgate.net Bacteria, in particular, have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.

Several bacterial strains have been identified that can degrade chlorinated and nitrated benzoic acids. While strains specifically degrading this compound are not explicitly detailed in the provided search results, research on analogous compounds provides insight into the types of microbes involved. Genera such as Pseudomonas, Nocardia, Arthrobacter, and Cupriavidus are frequently cited for their ability to metabolize nitrobenzoic acids and other halogenated aromatic compounds. nih.govoup.comtec.mx For example, Diaphorobacter sp. strain JS3051 can degrade 2,3-dichloronitrobenzene (B165493), 3-chloronitrobenzene, and 3-bromonitrobenzene. nih.govnih.gov Pseudomonas cepacia has been isolated for its ability to degrade 2,4-dichlorophenoxyacetic acid. nih.gov The degradation of various chlorobenzoic acids has been observed in mixed microbial cultures, with Alphaproteobacteria, particularly the genus Afipia, being frequently detected. researchgate.net

Table 1: Examples of Microbial Genera Involved in the Degradation of Related Aromatic Compounds

Microbial GenusDegraded Compound(s)Reference(s)
PseudomonasNitrobenzoic acids, 2,4-Dichlorophenoxyacetic acid nih.govnih.gov
Diaphorobacter2,3-Dichloronitrobenzene, 3-Chloronitrobenzene nih.govnih.gov
Arthrobacter2-Nitrobenzoate (B253500) nih.gov
Cupriavidus3-Chlorobenzoate, various aromatic compounds oup.com
NocardiaNitrobenzoic acids nih.gov
AfipiaChlorobenzoic acids researchgate.net

The microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways.

In oxidative pathways , a dioxygenase or monooxygenase enzyme typically initiates the attack on the aromatic ring, often leading to the removal of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG is initiated by a 2-nitrobenzoate-2-monooxygenase, which converts it to salicylate (B1505791) and nitrite. nih.gov The resulting catechol intermediate is then subject to ring cleavage by a catechol-1,2-dioxygenase. nih.gov In the case of 2,3-dichloronitrobenzene degradation by Diaphorobacter sp. strain JS3051, a dioxygenase (DcbAaAbAcAd) converts it to 3,4-dichlorocatechol, which is then cleaved by a chlorocatechol 1,2-dioxygenase (DccA). nih.gov

Reductive pathways involve the initial reduction of the nitro group. The degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes, for instance, begins with the reduction of the nitro group to a hydroxylamino group, which is then rearranged to 2-aminophenol. nih.gov This is followed by ring cleavage of the aminophenol. nih.gov

The degradation of this compound likely involves a series of enzymatic reactions, including:

Nitroreductases: Enzymes that reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

Dehalogenases: Enzymes that remove chlorine atoms from the aromatic ring.

Oxygenases (Mono- or Dioxygenases): Enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols or other hydroxylated intermediates. This step is crucial for destabilizing the ring structure.

Ring-cleavage Dioxygenases: Enzymes like catechol 1,2-dioxygenase or 2,3-dioxygenase that break open the aromatic ring, a key step in mineralization. researchgate.net

Deaminases: Enzymes that remove amino groups, which may be formed after the reduction of the initial nitro group. nih.gov

The specific sequence of these reactions constitutes the metabolic pathway. For a compound like this compound, degradation could potentially start with either the reduction of the nitro group or the oxidative removal of a chlorine atom, followed by further transformations leading to a central intermediate like a dichlorocatechol, which then undergoes ring cleavage.

The rate and extent of microbial degradation are significantly influenced by environmental conditions. researchgate.net

pH: The optimal pH for the degradation of chlorinated aromatic compounds often falls within the neutral to slightly acidic or alkaline range. For example, the degradation of 3-phenoxybenzoic acid by Aspergillus niger YAT was enhanced under alkaline conditions, while acidic conditions increased its stability. mdpi.com For Pseudomonas cepacia degrading 2,4-dichlorophenoxyacetic acid, degradation was optimal at an acidic pH. nih.gov In mixed cultures degrading chlorobenzoic acids, degradation was successfully carried out over a pH range of 5.0 to 9.0. researchgate.net

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. The degradation of 2-chlorobenzoic acid by Aeromonas hydrophila had an optimal temperature of 25°C. researchgate.net

Redox Conditions: The availability of oxygen (redox potential) is a critical factor. Aerobic degradation, involving oxygenases, is a common pathway for many aromatic compounds. researchgate.net However, anaerobic degradation pathways also exist.

Substrate Concentration: The initial concentration of the pollutant can affect degradation rates. High concentrations can be inhibitory or toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. nih.gov

Table 2: Influence of Environmental Factors on the Degradation of Related Aromatic Compounds

FactorCompoundOrganism/SystemOptimal Condition/ObservationReference
pH 3-Phenoxybenzoic acidAspergillus niger YATAlkaline conditions increased degradation rate. mdpi.com
pH 2,4-Dichlorophenoxyacetic acidPseudomonas cepaciaOptimal degradation at acidic pH. nih.gov
pH Chlorobenzoic acidsMixed microbial cultureDegradation occurred between pH 5.0 and 9.0. researchgate.net
Temperature 2-Chlorobenzoic acidAeromonas hydrophilaOptimal degradation at 25°C. researchgate.net

Formation of Transformation Products and Metabolites

There is currently no scientific literature detailing the transformation products or metabolites that may be formed from this compound in the environment. Studies on related compounds, such as other isomers of dichloronitrobenzoic acid or other chlorinated nitroaromatic compounds, exist; however, these findings cannot be directly extrapolated to this compound due to the specific influence of the substituent positions on the molecule's reactivity and microbial metabolism.

As no degradation studies for this compound have been found, there is no information available on the characterization of any potential degradation intermediates.

Without the identification of metabolites, an assessment of their environmental persistence cannot be conducted. Data on the half-life, mobility, and ultimate fate of any potential metabolites of this compound in soil, water, or air are currently unavailable.

Further research and experimental studies are required to elucidate the environmental behavior of this compound and to identify its transformation products and their subsequent environmental fate.

Advanced Applications and Functional Materials Derived from 3,5 Dichloro 2 Nitrobenzoic Acid

Utilization in Fine Chemical Synthesis as a Building Block

As a chemical intermediate, 3,5-Dichloro-2-nitrobenzoic acid serves as a foundational molecule for constructing more complex chemical structures. Its reactivity is centered around the three functional groups: the carboxylic acid, the nitro group, and the chlorine atoms, each offering a site for chemical modification.

This compound is primarily utilized in organic synthesis as a building block for creating intermediates destined for the pharmaceutical and agrochemical sectors. While its isomeric counterpart, 2,5-dichloro-3-nitrobenzoic acid, is a known intermediate for the herbicide Amiben, this compound is employed in specialty chemical synthesis where its specific substitution pattern is required. The presence and position of the functional groups allow for a variety of chemical transformations, enabling the creation of tailored molecules for applications in medicinal chemistry and crop protection.

The compound also functions as a building block in the synthesis of dyes. The aromatic ring and its reactive sites can be chemically altered to produce chromophoric systems, which are responsible for the color in dye molecules. Although detailed examples of specific dyes derived from this particular isomer are not extensively documented in public literature, its classification as a precursor highlights its role in this industrial sector.

Integration into Novel Material Architectures

The integration of specialized aromatic compounds into advanced materials is a growing field of research. However, specific applications for this compound in these areas are not widely reported.

Currently, there is limited specific information in the available literature detailing the use of this compound in the design and synthesis of energetic materials.

Similarly, the specific application of this compound as a monomer for creating functional polymers or as a ligand for coordination polymers is not extensively documented in scientific research.

Strategies for Rational Design of Derivatives with Specific Activities

The rational design of derivatives from this compound hinges on understanding how its structure influences its chemical properties. The specific placement of the nitro group at the 2-position and the chlorine atoms at the 3- and 5-positions creates a unique electronic and steric profile compared to its isomers.

This distinct arrangement modulates the electron-withdrawing effect of the nitro group, which in turn influences the reactivity of the compound, for example, in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Chemists can strategically target the different functional groups to create a library of derivatives:

Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂), drastically altering the electronic properties from electron-withdrawing to electron-donating. This transformation would significantly change the acidity and reactivity of the molecule, opening pathways to different classes of compounds, such as those used in dye synthesis or as ligands in coordination chemistry.

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or acid chlorides. This is a common strategy in the synthesis of pharmaceutical drugs and other bioactive molecules.

Substitution of Chlorine Atoms: The chlorine atoms can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups to fine-tune the molecule's properties for specific biological or material applications.

By comparing this compound with its analogs, its distinct potential becomes clear. For instance, replacing the nitro group with a methyl group, as in 4,5-Dichloro-2-methylbenzoic acid, increases lipophilicity and reduces acidity, making it more suitable for applications requiring hydrophobic interactions. This comparative understanding is key to the rational design of new molecules with desired functions, starting from the this compound scaffold.

Structure-Activity Relationship (SAR) Studies on Modified Analogues

While extensive structure-activity relationship (SAR) studies specifically centered on a broad library of this compound analogues are not widely documented in publicly available literature, the principles of SAR can be readily applied to this scaffold. The inherent reactivity and structural features of the molecule make it a prime candidate for the synthesis of diverse derivatives to probe their biological and material properties.

SAR studies on related nitroaromatic compounds have demonstrated the critical role of substituent effects on biological activity. For instance, research on derivatives of other halogenated nitrobenzoic acids has revealed that modifications to the carboxyl group, such as esterification or amidation, can significantly impact their bioactivity. Similarly, the nitro group can be reduced to an amino group, which can then be further functionalized.

To illustrate the potential for SAR studies, one can consider the hypothetical design of novel antimicrobial or herbicidal agents based on the this compound core. By systematically introducing different functional groups at the carboxylic acid position (e.g., forming a series of amides or esters) and observing the resultant changes in activity, researchers could elucidate key structural requirements for a desired biological effect.

For example, a hypothetical SAR study on amide derivatives for antimicrobial activity might reveal trends based on the nature of the amine used.

Table 1: Hypothetical Structure-Activity Relationship of 3,5-Dichloro-2-nitrobenzamide Analogues

Compound IDR Group (Amide)Lipophilicity (logP)Predicted Antimicrobial Activity (MIC µg/mL)
1a -NH₂2.8>128
1b -NHCH₃3.164
1c -NH(CH₂)₃CH₃4.516
1d -NH-phenyl4.98
1e -NH-benzyl5.24

This hypothetical data suggests that increasing the lipophilicity of the amide substituent could lead to enhanced antimicrobial potency. Such studies are crucial for optimizing lead compounds in drug discovery and materials science.

Furthermore, studies on the phytotoxic action of derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have shown the importance of the substitution pattern on the benzene (B151609) ring and the nature of the functional groups in determining herbicidal activity. nih.gov For instance, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid was found to exhibit selective herbicidal activity, highlighting how specific amide derivatives can be tailored for particular applications. nih.gov

Chemoinformatics and High-Throughput Screening for New Applications

The exploration of the chemical space around this compound can be significantly accelerated through the use of chemoinformatics and high-throughput screening (HTS). These computational and experimental techniques allow for the rapid assessment of large numbers of compounds to identify those with desired properties.

Chemoinformatics tools can be employed to design virtual libraries of this compound derivatives. By calculating various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, it is possible to predict the potential biological activity and physicochemical properties of these virtual compounds. This in silico screening helps prioritize which analogues to synthesize and test, thereby saving time and resources.

For example, quantitative structure-activity relationship (QSAR) models could be developed using a training set of known active and inactive compounds that are structurally related to this compound. These models can then be used to predict the activity of new, unsynthesized derivatives.

Once a focused library of compounds is synthesized, HTS can be utilized to rapidly screen them against a variety of biological targets. For instance, the antimicrobial activity of the synthesized analogues could be assessed against a panel of pathogenic bacteria and fungi in a microplate format, allowing for the simultaneous testing of hundreds of compounds at various concentrations.

The combination of chemoinformatics and HTS provides a powerful workflow for the discovery of novel applications for derivatives of this compound. This approach is not limited to drug discovery and can be applied to identify new herbicides, fungicides, or functional materials with unique optical or electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.